molecular formula C25H25N3O3S2 B2612587 N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide CAS No. 683792-34-9

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide

Cat. No.: B2612587
CAS No.: 683792-34-9
M. Wt: 479.61
InChI Key: MQJZBGDQJKOIEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a heterocyclic compound featuring a benzothiazole core linked to a phenyl group via an amide bond. The molecular formula is estimated to be C₂₄H₂₄N₃O₃S₂, with a molecular weight of approximately 482.5 g/mol (inferred from structural analogs in ). Key structural attributes include:

  • Benzothiazole ring: Imparts rigidity and enhances binding affinity to biological targets, commonly observed in anticancer and antimicrobial agents.
  • Amide linker: Facilitates hydrogen bonding and structural stability.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3S2/c1-3-4-17-28(2)33(30,31)19-15-13-18(14-16-19)24(29)26-21-10-6-5-9-20(21)25-27-22-11-7-8-12-23(22)32-25/h5-16H,3-4,17H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJZBGDQJKOIEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. One common method includes:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

    Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a Suzuki or Heck coupling reaction, using palladium catalysts.

    Introduction of Sulfamoyl Benzamide: The final step involves the introduction of the sulfamoyl benzamide group. This can be achieved by reacting the intermediate with butyl(methyl)sulfonamide in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to sulfone derivatives.

    Reduction: Reduction of the benzothiazole ring can yield dihydrobenzothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound has shown promise in various assays for its antimicrobial and anticancer properties. It can inhibit the growth of certain bacterial strains and cancer cell lines, making it a candidate for drug development.

Medicine

In medicinal research, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets, such as enzymes and receptors, underpins its potential use in treating diseases like cancer and bacterial infections.

Industry

Industrially, the compound can be used in the development of new pharmaceuticals and agrochemicals. Its structural features allow for the design of molecules with specific biological activities, enhancing the efficacy and safety of new products.

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares the target compound with structurally similar analogs, focusing on molecular properties and substituent effects:

Compound Name & Source Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 (or Estimated) HBD/HBA Rotatable Bonds Notable Features
Target Compound C₂₄H₂₄N₃O₃S₂ ~482.5 4-[butyl(methyl)sulfamoyl], 2-(1,3-benzothiazol-2-yl)phenyl ~6.5 (estimated) 1/5 8 High lipophilicity; flexible butyl chain may enhance membrane permeability.
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide () C₂₄H₂₂N₂O₂S 402.5 4-butoxy 6.1 1/4 7 Lower molecular weight; ether linkage reduces steric hindrance.
4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide () C₁₇H₁₆N₃O₃S₂ 382.45 4-methyl(phenyl)sulfamoyl, thiazol-2-yl ~4.8 (estimated) 1/5 5 Smaller aromatic system; reduced lipophilicity.
N-[2-(Dimethylamino)ethyl]-N-(4-methoxy-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide HCl () C₂₆H₂₉ClN₄O₄S₂ 561.12 4-[methyl(phenyl)sulfamoyl], dimethylaminoethyl, methoxybenzothiazole N/A 1/6 9 Charged tertiary amine; hydrochloride salt improves solubility.
4-(1,3-Benzothiazol-2-yl)-N,N-dipropylbenzenesulfonamide () C₁₉H₂₁N₃O₂S₂ 403.52 N,N-dipropyl, benzothiazol-2-yl ~5.2 (estimated) 1/4 6 Sulfonamide directly linked to benzothiazole; dipropyl groups add steric bulk.

Key Findings and Implications

Structural and Physicochemical Properties

  • Hydrogen Bonding: With 1 H-bond donor and 5 acceptors, the target compound may exhibit balanced solubility and target-binding capacity compared to analogs like the 4-butoxy derivative (1/4 HBD/HBA).
  • Rotatable Bonds : Higher rotatable bond count (8 vs. 5–7 in analogs) implies greater conformational flexibility, which could enhance or hinder target engagement depending on steric constraints.

Substituent Effects

  • Butyl vs.

Biological Activity

N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various biological assays that elucidate its efficacy against different biological targets.

Chemical Structure

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The general structure can be represented as follows:

N 2 1 3 benzothiazol 2 yl phenyl 4 butyl methyl sulfamoyl benzamide\text{N 2 1 3 benzothiazol 2 yl phenyl 4 butyl methyl sulfamoyl benzamide}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the benzothiazole core followed by the introduction of the sulfamoyl and butyl groups. A detailed synthetic pathway can be outlined as follows:

  • Formation of Benzothiazole : The initial step involves condensing appropriate thiourea derivatives with ortho-substituted phenols.
  • Sulfamoylation : The benzothiazole derivative is then reacted with butylmethylsulfamide to introduce the sulfamoyl group.
  • Final Coupling : The final step involves coupling with an appropriate amine to form the amide bond.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. In particular, it has shown effective inhibition against various fungal strains, including Botrytis cinerea, with an EC50 value of approximately 14.44 μg/mL, indicating strong antifungal activity compared to standard treatments like pyraclostrobin .

Anticancer Properties

In vitro studies have indicated that this compound may possess anticancer properties. For instance, it has been tested against several cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanism of action and potential clinical applications .

Toxicity Assessment

Toxicity studies using zebrafish embryos have provided insights into the safety profile of this compound. These studies revealed that while the compound exhibits promising biological activity, it also presents moderate toxicity at higher concentrations .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and phenyl rings significantly influence the biological activity of the compound. For example:

  • Substituents on the Benzothiazole Ring : Variations in substituents can enhance or reduce antifungal potency.
  • Positioning of Functional Groups : The para-positioning of substituents on the aromatic rings has been shown to affect both efficacy and toxicity profiles.
CompoundEC50 (μg/mL)Activity TypeReference
10f14.44Antifungal
10a84.4Antifungal
10b80.8Antifungal

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Fungal Inhibition : A study reported its effectiveness against Fusarium graminearum, where it showed moderate inhibition rates compared to standard antifungals .
  • Cancer Cell Lines : Another study evaluated its cytotoxicity against breast cancer cell lines, revealing IC50 values that suggest potential as a therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for synthesizing N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[butyl(methyl)sulfamoyl]benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazole core, followed by coupling with sulfamoyl benzamide intermediates . Optimization strategies include:
  • Catalyst Selection : Use of palladium catalysts for Suzuki-Miyaura coupling to introduce aromatic substituents.
  • Solvent Systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Purity Control : High-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical for isolating >95% pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR are used to verify substituent positions on the benzothiazole and benzamide moieties. For example, the sulfamoyl group (-SO2_2N) shows distinct downfield shifts at δ 3.1–3.3 ppm in 1H^1H-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 510.18) .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} confirm carbonyl (C=O) groups in the benzamide core .

Advanced Research Questions

Q. How can researchers design experiments to investigate the structure-activity relationships (SAR) of the benzothiazole and sulfamoyl groups in biological systems?

  • Methodological Answer :
  • Functional Group Modifications : Synthesize analogs with substitutions on the benzothiazole (e.g., methyl, chloro) or sulfamoyl (e.g., alkyl chain length variation) groups. Compare their IC50_{50} values in enzyme inhibition assays (e.g., kinase or protease targets) .
  • Bioisosteric Replacements : Replace the benzothiazole with thiadiazole or oxadiazole rings to assess impact on solubility and binding affinity .
  • In Silico Modeling : Use molecular docking (e.g., Glide XP scoring) to predict interactions with target proteins like EGFR or COX-2 .

Q. What computational strategies are employed to predict the binding mechanisms of this compound with target enzymes or receptors?

  • Methodological Answer :
  • Molecular Docking : Tools like Schrödinger’s Glide incorporate hydrophobic enclosure models to simulate ligand-receptor interactions. For example, the benzothiazole group may occupy hydrophobic pockets in kinase domains .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of sulfamoyl group hydrogen bonds with catalytic residues .
  • Free Energy Perturbation (FEP) : Quantify binding free energy changes when modifying the butyl(methyl)sulfamoyl moiety .

Q. How should discrepancies in biological activity data across different studies (e.g., IC50_{50} variability) be systematically addressed?

  • Methodological Answer :
  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments in triplicate.
  • Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to ensure compound solubility in biological buffers .
  • Data Normalization : Normalize activity data to cell viability assays (e.g., MTT) to rule out cytotoxicity artifacts .
  • Meta-Analysis : Compare results across studies using statistical tools (e.g., ANOVA) to identify outliers linked to assay conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.